molecular formula C15H8Cl2O4 B13981292 4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- CAS No. 32140-66-2

4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl-

Cat. No.: B13981292
CAS No.: 32140-66-2
M. Wt: 323.1 g/mol
InChI Key: JSHVFWDNGQOQBW-UHFFFAOYSA-N
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Description

6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, hydroxyl groups at positions 5 and 7, and a phenyl group at position 2 on the chromen-4-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and substituted benzaldehydes.

    Claisen-Schmidt Condensation: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form chalcones.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core.

    Chlorination: The final step involves the selective chlorination of the chromen-4-one core at positions 6 and 8 using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Amino or thio-substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is primarily attributed to its ability to modulate various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks chlorine atoms but has similar hydroxyl and phenyl groups.

    5,7-Dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of chlorine atoms.

    Baicalin: A natural flavonoid with similar hydroxyl groups but different substitution patterns.

Uniqueness

6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake.

Properties

CAS No.

32140-66-2

Molecular Formula

C15H8Cl2O4

Molecular Weight

323.1 g/mol

IUPAC Name

6,8-dichloro-5,7-dihydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H8Cl2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H

InChI Key

JSHVFWDNGQOQBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O

Origin of Product

United States

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